3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile
CAS No.: 327084-91-3
Cat. No.: VC4188644
Molecular Formula: C15H13FN2O
Molecular Weight: 256.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327084-91-3 |
|---|---|
| Molecular Formula | C15H13FN2O |
| Molecular Weight | 256.28 |
| IUPAC Name | 3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C15H13FN2O/c1-10-9-12(15(19)7-8-17)11(2)18(10)14-6-4-3-5-13(14)16/h3-6,9H,7H2,1-2H3 |
| Standard InChI Key | GNNICPYNVXYZPH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CC#N |
Introduction
3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile is a complex organic compound with a molecular formula of C15H13FN2O and a molecular weight that can be calculated based on its formula. This compound is used primarily for research purposes and is not intended for use as a pharmaceutical, food, or household product .
Synonyms and Identifiers
-
CAS Number: 327084-91-3
-
Synonyms:
Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent substitution with the 2-fluorophenyl group and the 3-oxo-propionitrile moiety. Specific synthesis methods are not detailed in the available literature but would likely involve common organic synthesis techniques such as condensation reactions and nucleophilic substitutions.
Handling and Storage
This compound is used for research purposes only and should be handled with caution. It requires storage in a frozen state, typically using dry ice for transportation . Handling should follow standard laboratory safety protocols for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume